molecular formula C13H16F2N2O B3852172 1-(2,4-difluorobenzyl)-3-piperidinecarboxamide

1-(2,4-difluorobenzyl)-3-piperidinecarboxamide

Cat. No. B3852172
M. Wt: 254.28 g/mol
InChI Key: CAQGZBMVALQNCM-UHFFFAOYSA-N
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Description

The compound “1-(2,4-difluorobenzyl)-3-piperidinecarboxamide” is a chemical compound that falls under the category of organic compounds . It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and 6 hydrogen atoms . The structure of benzene allows it and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .


Synthesis Analysis

The synthesis of similar compounds involves various techniques. For instance, a series of new benzimidazole derivatives was synthesized and characterized by IR, 1H NMR, 13C NMR, MS, and HRMS spectra . Another compound, 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole, was synthesized and characterized using FT-IR,1H-NMR,13C-NMR and mass spectral studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 2,4-Difluorobenzylamine has been provided on ChemSpider . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and varied. For instance, benzene and its derivatives have been known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Difluorobenzylamine has a refractive index of n20/D 1.49 (lit.) and a density of 1.204 g/mL at 25 °C (lit.) .

Mechanism of Action

The mechanism of action of similar compounds is often related to their chemical structure. For instance, Dichlorobenzyl alcohol, a similar compound, is used for symptomatic relief of acute sore throat and postoperative sore throat .

Safety and Hazards

Safety and hazards associated with similar compounds have been documented. For instance, 2,4-Difluorobenzylamine is classified as Skin Corr. 1B and has a flash point of 154.4 °F - closed cup . Another compound, 3-Chloro-2,4-difluorobenzyl bromide, is known to cause severe skin burns and eye damage .

Future Directions

The future directions of research involving similar compounds are promising. For instance, 1-(2,4-Difluorobenzyl)piperazine is being offered for experimental and research use . This suggests that there is ongoing interest in the study and potential applications of these types of compounds.

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-11-4-3-9(12(15)6-11)7-17-5-1-2-10(8-17)13(16)18/h3-4,6,10H,1-2,5,7-8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQGZBMVALQNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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